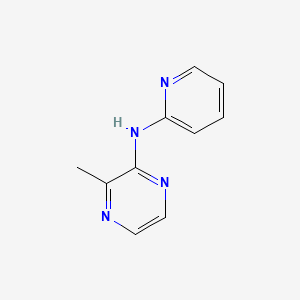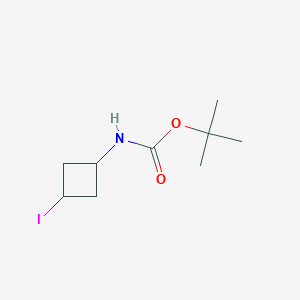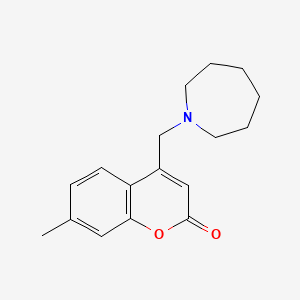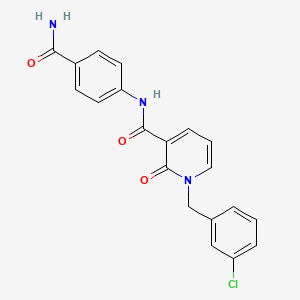![molecular formula C21H21NO B2799379 2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine CAS No. 393541-28-1](/img/structure/B2799379.png)
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications including drug development, organic synthesis, and material science. It has a CAS Number of 393541-28-1 and a molecular weight of 303.4 .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The InChI Code for this compound is 1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold for designing biologically active compounds. Medicinal chemists often use it due to several key features:
Structure–Activity Relationship (SAR): studies reveal how steric factors influence biological activity. Different stereoisomers and spatial orientations of substituents impact binding modes to enantioselective proteins .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives (similar in structure to pyrrolidine) has been designed as dual inhibitors for clinically relevant kinases. For example, Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) are targeted by these compounds .
Safety and Hazards
properties
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCFIFMOKCSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine | |
CAS RN |
393541-28-1 |
Source


|
| Record name | 2-{3-[2-(benzyloxy)phenyl]propyl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)


![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)


![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)
![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)


![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)